1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4,6-trimethylphenyl)-
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Overview
Description
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4,6-trimethylphenyl)- is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4,6-trimethylphenyl)- can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common for pyrrole derivatives, where the nitrogen atom can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4,6-trimethylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets. The nitrogen atom in the pyrrole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 2,5-Dimethyl-1H-pyrrole
- 2,4-Dimethylpyrrole
Uniqueness
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(2,4,6-trimethylphenyl)- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
42780-39-2 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-[2,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C17H21NO2/c1-10-6-11(2)17(12(3)7-10)18-13(4)8-15(14(18)5)9-16(19)20/h6-8H,9H2,1-5H3,(H,19,20) |
InChI Key |
LFRPOGIEKIVJQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=CC(=C2C)CC(=O)O)C)C |
Origin of Product |
United States |
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